molecular formula C15H15Cl2F3N2O3 B3983830 2-(2,4-dichlorophenoxy)-1-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]propan-1-one

2-(2,4-dichlorophenoxy)-1-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]propan-1-one

Cat. No.: B3983830
M. Wt: 399.2 g/mol
InChI Key: CALKGTQAQSKBOX-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-1-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]propan-1-one is a synthetic organic compound that belongs to the class of phenoxy derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-1-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]propan-1-one typically involves the following steps:

    Formation of the Dichlorophenoxy Intermediate: The starting material, 2,4-dichlorophenol, is reacted with an appropriate alkylating agent under basic conditions to form the 2,4-dichlorophenoxy intermediate.

    Formation of the Pyrazolyl Intermediate: The pyrazole ring is synthesized by reacting an appropriate hydrazine derivative with a β-diketone under acidic or basic conditions.

    Coupling Reaction: The dichlorophenoxy intermediate is then coupled with the pyrazolyl intermediate under suitable conditions, such as the presence of a coupling agent and a base, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-1-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyrazolyl ring can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the propanone moiety can be reduced to form an alcohol.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the development of new materials or as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-1-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]propan-1-one depends on its specific application. For example, if it is used as an antimicrobial agent, it may exert its effects by disrupting the cell membrane or inhibiting key enzymes in the microbial cells. The molecular targets and pathways involved can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A herbicide known for its plant growth-regulating properties.

    1-(2,4-dichlorophenoxy)-3-(trifluoromethyl)benzene:

    3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazole: A pyrazole derivative with potential biological activities.

Uniqueness

2-(2,4-dichlorophenoxy)-1-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]propan-1-one is unique due to the combination of its dichlorophenoxy and pyrazolyl groups, which confer distinct chemical properties and potential applications. Its trifluoromethyl group also contributes to its stability and reactivity, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2F3N2O3/c1-3-10-7-14(24,15(18,19)20)22(21-10)13(23)8(2)25-12-5-4-9(16)6-11(12)17/h4-6,8,24H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALKGTQAQSKBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(C1)(C(F)(F)F)O)C(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,4-dichlorophenoxy)-1-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]propan-1-one
Reactant of Route 2
2-(2,4-dichlorophenoxy)-1-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]propan-1-one
Reactant of Route 3
2-(2,4-dichlorophenoxy)-1-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]propan-1-one
Reactant of Route 4
Reactant of Route 4
2-(2,4-dichlorophenoxy)-1-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]propan-1-one
Reactant of Route 5
2-(2,4-dichlorophenoxy)-1-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]propan-1-one
Reactant of Route 6
2-(2,4-dichlorophenoxy)-1-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]propan-1-one

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